molecular formula C11H10ClN3O B7557294 2-chloro-N-(4-pyrazol-1-ylphenyl)acetamide

2-chloro-N-(4-pyrazol-1-ylphenyl)acetamide

Cat. No.: B7557294
M. Wt: 235.67 g/mol
InChI Key: HAGBNDLXKNUZOA-UHFFFAOYSA-N
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Description

2-chloro-N-(4-pyrazol-1-ylphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a pyrazole ring attached to a phenyl group, which is further connected to an acetamide moiety

Properties

IUPAC Name

2-chloro-N-(4-pyrazol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-8-11(16)14-9-2-4-10(5-3-9)15-7-1-6-13-15/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGBNDLXKNUZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-pyrazol-1-ylphenyl)acetamide typically involves the reaction of 4-pyrazol-1-ylphenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-pyrazol-1-ylphenylamine+chloroacetyl chlorideThis compound\text{4-pyrazol-1-ylphenylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 4-pyrazol-1-ylphenylamine+chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-pyrazol-1-ylphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-pyrazol-1-ylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, which can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-pyrrolidin-1-ylphenyl)acetamide
  • 2-chloro-N-(4-pyridin-1-ylphenyl)acetamide
  • 2-chloro-N-(4-imidazol-1-ylphenyl)acetamide

Uniqueness

2-chloro-N-(4-pyrazol-1-ylphenyl)acetamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The pyrazole ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery and development.

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